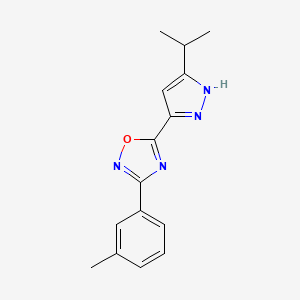

5-(3-isopropyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-isopropyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. The presence of isopropyl and m-tolyl groups in the pyrazole ring of this compound makes it unique and attractive for scientific research.

科学的研究の応用

Medicinal Chemistry and Pharmacology

- Cytochrome P450-Mediated Ring Opening : An oxadiazole derivative, setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, undergoes cytochrome P450-mediated ring opening. This process is pivotal in drug metabolism and disposition, providing insights into the biotransformation of oxadiazole derivatives and their pharmacokinetic profiles (Maciolek et al., 2011).

- Antimicrobial and Hypoglycemic Agents : Novel 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives have been synthesized and evaluated for their pharmacological activities, showing potential as hypoglycemic agents and exhibiting antimicrobial activity, highlighting the therapeutic potential of oxadiazole derivatives in treating microbial infections and metabolic disorders (Hanna et al., 1995).

Materials Science

- Electron-Transporting and Exciton-Blocking Materials : Oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), showcasing their utility in enhancing the performance of electronic devices. These materials contribute to reduced driving voltages and high efficiency in OLEDs, demonstrating the potential of oxadiazole compounds in advanced electronic applications (Shih et al., 2015).

Organic and Synthetic Chemistry

- Synthesis of Heterocyclic Derivatives : Research into the synthesis and characterization of heterocyclic derivatives from oxime precursors has led to the development of novel 1,3,4-oxadiazole compounds. These studies provide valuable knowledge for the design and synthesis of new compounds with potential applications in various chemical industries (Alho & D'Accorso, 1999).

特性

IUPAC Name |

3-(3-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-5-10(3)7-11/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKLOTTYIKFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2587609.png)